Heptadecanoyl dihydroxyacetone phosphate Heptadecanoyl dihydroxyacetone phosphate
Brand Name: Vulcanchem
CAS No.: 110988-81-3
VCID: VC20748441
InChI: InChI=1S/C20H39O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)26-28(24,25)27-20(23)18(2)21/h20,23H,3-17H2,1-2H3,(H,24,25)
SMILES: CCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OC(C(=O)C)O
Molecular Formula: C20H40O7P+
Molecular Weight: 422.5 g/mol

Heptadecanoyl dihydroxyacetone phosphate

CAS No.: 110988-81-3

Cat. No.: VC20748441

Molecular Formula: C20H40O7P+

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Heptadecanoyl dihydroxyacetone phosphate - 110988-81-3

CAS No. 110988-81-3
Molecular Formula C20H40O7P+
Molecular Weight 422.5 g/mol
IUPAC Name [hydroxy-(1-hydroxy-2-oxopropoxy)phosphoryl] heptadecanoate
Standard InChI InChI=1S/C20H39O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)26-28(24,25)27-20(23)18(2)21/h20,23H,3-17H2,1-2H3,(H,24,25)
Standard InChI Key YORLIDZQRWBLJN-UHFFFAOYSA-O
SMILES CCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OC(C(=O)C)O
Canonical SMILES CCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OC(C(=O)C)O

Chemical Properties and Structure

Heptadecanoyl dihydroxyacetone phosphate possesses distinct chemical properties that facilitate its biological functions. The compound has the following chemical identifiers and properties:

Basic Chemical Information

Table 1: Chemical Properties of Heptadecanoyl Dihydroxyacetone Phosphate

PropertyValue
CAS Number110988-81-3
Molecular FormulaC20H40O7P+
Molecular Weight422.5 g/mol
IUPAC Name[hydroxy-(1-hydroxy-2-oxopropoxy)phosphoryl] heptadecanoate
Standard InChIInChI=1S/C20H39O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)26-28(24,25)27-20(23)18(2)21/h20,23H,3-17H2,1-2H3,(H,24,25)
Standard InChIKeyYORLIDZQRWBLJN-UHFFFAOYSA-O
SMILESCCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OC(C(=O)C)O

The structural representation of heptadecanoyl dihydroxyacetone phosphate features a long hydrocarbon chain (heptadecanoyl group, C17H33O) linked via an ester bond to the phosphate group, which is in turn connected to dihydroxyacetone. This structure contributes to the compound's amphipathic nature, allowing it to participate in various biochemical interactions within cellular membranes.

Structural Relationship to Dihydroxyacetone Phosphate

The compound contains dihydroxyacetone phosphate (DHAP) as a key structural component. DHAP itself is a significant metabolic intermediate in glycolysis and serves as a precursor for several biosynthetic pathways . The addition of the heptadecanoyl group to DHAP creates a molecule with specialized functions in lipid metabolism. While standard DHAP has a molecular weight of 170.06 g/mol , the addition of the heptadecanoyl chain significantly increases the molecular weight to 422.5 g/mol.

Biological Significance

Heptadecanoyl dihydroxyacetone phosphate demonstrates considerable biological importance through its involvement in various metabolic pathways.

Role in Lipid Metabolism

This compound serves as a critical intermediate in several lipid metabolism pathways, particularly in the synthesis of complex lipids. It functions as a precursor in the biosynthesis of phospholipids and glycolipids, which are essential components of cellular membranes. The specific arrangement of the heptadecanoyl group on the dihydroxyacetone phosphate backbone contributes to the compound's ability to participate in specialized lipid synthesis pathways.

The metabolic pathways involving heptadecanoyl dihydroxyacetone phosphate often intersect with those of other lipid intermediates, creating a complex network of biochemical reactions. These interconnected pathways allow cells to regulate membrane composition in response to environmental changes and metabolic demands.

Involvement in Ether Lipid Biosynthesis

Heptadecanoyl dihydroxyacetone phosphate serves as a crucial precursor in the biosynthesis of ether lipids, a class of lipids characterized by an ether bond at the sn-1 position of the glycerol backbone. The synthetic pathway involves several enzymatic steps that utilize this compound as a substrate, highlighting its importance in maintaining cellular membrane integrity and function.

Energy Production Pathways

Beyond its role in structural lipid synthesis, heptadecanoyl dihydroxyacetone phosphate also participates in energy metabolism pathways. The DHAP component can be converted to glyceraldehyde 3-phosphate, an intermediate in glycolysis . This connection between lipid metabolism and energy production underscores the compound's versatility in cellular biochemistry.

Synthesis Methods

Several methods have been developed for the synthesis of heptadecanoyl dihydroxyacetone phosphate, each with specific advantages and applications.

Synthesis from Glycolate Intermediates

One established method involves the preparation of heptadecanoyl dihydroxyacetone phosphate from glycolate intermediates. This approach has been optimized to generate high yields without requiring extensive purification steps . The process involves:

  • Preparation of glycolate intermediates from chloroacetic acid

  • Direct conversion to 2-O-acylglycolic acids

  • Transformation to 1-O-acyldihydroxyacetone-3-O-phosphate (DHAP)

  • Final conversion to heptadecanoyl dihydroxyacetone phosphate

Regiospecific Labeling Techniques

For research applications requiring isotopically labeled compounds, specialized synthesis methods have been developed. These techniques allow for the incorporation of isotopes such as 18O at specific positions within the molecule. A notable example is the synthesis of [1-18O]-1-O-heptadecanoyl DHAP, which contains approximately 90% 18O specifically at the C-O-acyl position .

Table 2: Comparison of Key Synthesis Methods

Optimization Parameters for Synthesis

Researchers have identified several critical parameters that influence the efficiency of heptadecanoyl dihydroxyacetone phosphate synthesis:

  • Reaction temperature and time

  • Catalyst selection and concentration

  • Solvent system composition

  • Order of reagent addition

  • Purification strategy

Optimizing these parameters has led to improved synthetic methods that enhance both yield and purity while minimizing side reactions and byproduct formation .

Research Applications

Metabolic Pathway Studies

Heptadecanoyl dihydroxyacetone phosphate serves as a valuable tool in investigating metabolic pathways, particularly those related to lipid biosynthesis. The compound allows researchers to study the mechanisms of phospholipid synthesis and the regulation of membrane composition. When synthesized with isotopic labels, it enables precise tracking of metabolic transformations through complex biochemical networks .

Membrane Biology Research

The compound plays a significant role in studies focused on membrane biology. Its involvement in the biosynthesis of ether lipids and other membrane components makes it a useful marker for examining membrane formation and remodeling processes. Researchers utilize heptadecanoyl dihydroxyacetone phosphate to investigate how cells maintain membrane integrity under various physiological conditions.

Enzymatic Activity Assays

Various enzymes that participate in lipid metabolism can be studied using heptadecanoyl dihydroxyacetone phosphate as a substrate. These enzymes include:

  • Acyltransferases

  • Phosphatases

  • Reductases

  • Synthases involved in glycerolipid formation

Enzymatic assays utilizing this compound provide insights into the kinetics and regulatory mechanisms of these enzymes, contributing to a deeper understanding of lipid metabolism.

Future Research Directions

Analytical Method Development

The development of more sensitive and specific analytical methods for detecting and quantifying heptadecanoyl dihydroxyacetone phosphate in biological samples represents another promising research direction. Advanced techniques such as mass spectrometry coupled with chromatographic methods may enhance our ability to monitor this compound in complex biological matrices.

Synthetic Biology Applications

Integrating heptadecanoyl dihydroxyacetone phosphate into synthetic biological systems could provide new tools for engineering cellular metabolism. Manipulating pathways involving this compound might enable the production of novel lipids with unique properties for industrial or pharmaceutical applications.

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